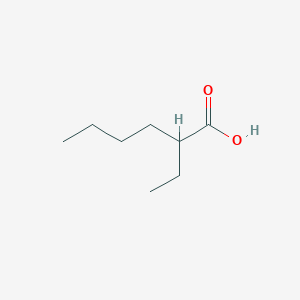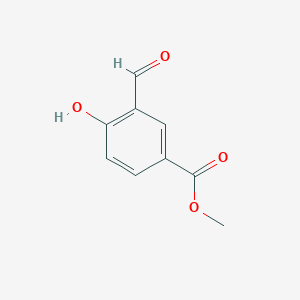![molecular formula C20H34O2 B157372 [1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale CAS No. 1857-24-5](/img/structure/B157372.png)
[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale is a natural product that belongs to the class of sesquiterpenes. It is commonly known as patchouli alcohol and is obtained from the leaves of the patchouli plant (Pogostemon cablin). Patchouli oil is widely used in the perfume industry due to its unique aroma. However, recent scientific studies have shown that patchouli alcohol has several potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of patchouli alcohol is not fully understood. However, several studies have suggested that it may exert its therapeutic effects through multiple pathways, including the modulation of various signaling pathways, the inhibition of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Patchouli alcohol has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Patchouli alcohol has been shown to have a neuroprotective effect by improving cognitive function and reducing neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Patchouli alcohol has several advantages for lab experiments. It is a natural product that is readily available and has low toxicity. It can be easily synthesized using chemical or biotransformation methods. However, the limitations of patchouli alcohol include its low solubility in water and its instability under certain conditions.
Direcciones Futuras
Several future directions for the research of patchouli alcohol can be identified. These include the investigation of its potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and inflammatory disorders. Further studies are needed to elucidate the mechanism of action of patchouli alcohol and to identify its molecular targets. The development of novel synthetic methods for patchouli alcohol and its derivatives may also lead to the discovery of new therapeutic agents.
Aplicaciones Científicas De Investigación
Patchouli alcohol has been extensively studied for its potential therapeutic properties. It has been reported to have antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. Several studies have also shown that patchouli alcohol can modulate the immune system and improve cognitive function.
Propiedades
Número CAS |
1857-24-5 |
|---|---|
Nombre del producto |
[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale |
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
(E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O2/c1-15(10-13-21)6-8-17-16(2)7-9-18-19(3,14-22)11-5-12-20(17,18)4/h10,17-18,21-22H,2,5-9,11-14H2,1,3-4H3/b15-10+/t17-,18-,19+,20+/m0/s1 |
Clave InChI |
MJHWZTRFACWHTA-AKZLODSSSA-N |
SMILES isomérico |
C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C |
SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C |
SMILES canónico |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)CO)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



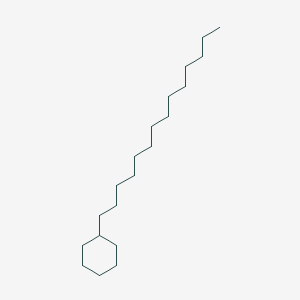
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
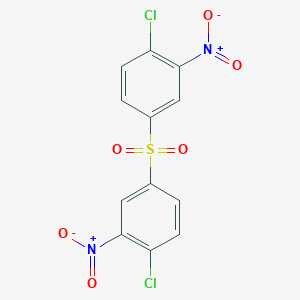
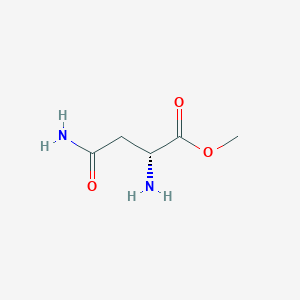
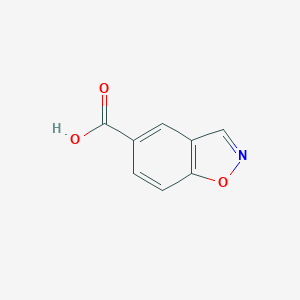


![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)
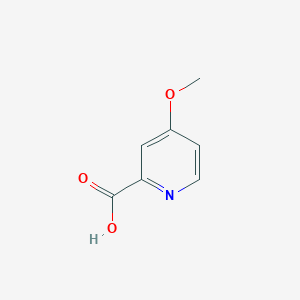
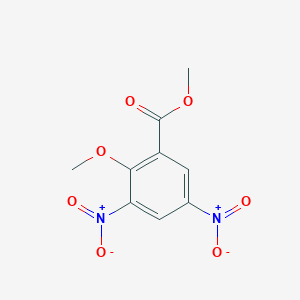
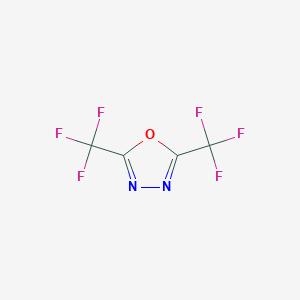
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)
